molecular formula C9H12ClN3O B1457946 (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride CAS No. 1187929-31-2

(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride

Cat. No.: B1457946
CAS No.: 1187929-31-2
M. Wt: 213.66 g/mol
InChI Key: SAYPABUWPQEEPL-UHFFFAOYSA-N
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Description

“(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 . The compound is in the form of an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N3O.ClH/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 213.67 .

Scientific Research Applications

Antimicrobial Activities

One area of scientific research involving (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride or related compounds focuses on their antimicrobial properties. For instance, derivatives of indazolylmethanamine have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains. Preliminary screenings indicated that these compounds demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Chemical Synthesis and Characterization

Another significant application lies in the chemical synthesis and characterization of indazole and indole derivatives. A novel synthesis approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids has been reported. This methodology can generate a variety of substituted compounds, demonstrating the versatility of indazolylmethanamine-related compounds in chemical synthesis (Schlosser et al., 2015).

Neuropharmacology

In the field of neuropharmacology, compounds structurally related to this compound have been explored for their potential therapeutic applications. Specifically, their roles in serotonin receptor modulation have been studied, with findings suggesting their involvement in antinociception, potentially offering new avenues for pain management (Jeong, Choi, & Yoon, 2004).

Monoamine Oxidase Inhibitors

Indazole and indole derivatives have also been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), presenting a promising therapeutic option for diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease (Tzvetkov et al., 2014).

Antitubercular Agents

The expansion of a novel lead targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as antitubercular agents has been explored, with some derivatives showing good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. This highlights the potential role of this compound-related compounds in combating tuberculosis (Sharma et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s always important to handle chemicals with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with non-receptor tyrosine kinases, which are involved in cell growth, development, and differentiation . The compound’s indazole core allows it to inhibit the activity of these kinases, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, this compound has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can have anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with non-receptor tyrosine kinases affects the phosphorylation status of key signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the inhibition of 5-lipoxygenase by this compound can reduce the production of pro-inflammatory mediators, thereby influencing cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of non-receptor tyrosine kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling pathways that rely on these kinases, leading to altered cellular responses. Additionally, this compound inhibits 5-lipoxygenase by binding to its active site, thereby blocking the enzyme’s ability to catalyze the oxidation of arachidonic acid . This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . In in vitro studies, prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors .

Properties

IUPAC Name

(5-methoxy-2H-indazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYPABUWPQEEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-31-2
Record name 1H-Indazole-3-methanamine, 5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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